molecular formula C16H23FN2O6S2 B2634744 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448045-56-4

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2634744
CAS No.: 1448045-56-4
M. Wt: 422.49
InChI Key: SAZPHJMWLNUWMV-UHFFFAOYSA-N
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Description

The compound 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidine core doubly substituted with sulfonyl groups. This structure is distinct in its dual sulfonation and ethoxy-fluorophenyl substitution, which may influence solubility, metabolic stability, and target binding compared to related compounds.

Properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O6S2/c1-3-25-15-5-4-13(10-14(15)17)27(23,24)19-8-6-12(7-9-19)26(21,22)11-16(20)18-2/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZPHJMWLNUWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Sulfonyl Groups: Sulfonylation reactions are carried out using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Ethoxy and Fluoro Substituents: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethoxy-3-fluorobenzoic acid.

    Reduction: Conversion to 4-ethoxy-3-fluorophenyl sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Ethoxy-Fluorophenyl Substitution : The 4-ethoxy-3-fluorophenyl group combines steric bulk (ethoxy) with electron-withdrawing effects (fluoro), contrasting with simpler substituents like 4-chlorophenyl in or 4-methylphenyl in .
  • Core Flexibility : Piperazine-based analogs (e.g., ) may exhibit greater conformational flexibility than the rigid piperidine core in the target compound.

Key Observations:

  • Melting Points : Dual sulfonyl compounds (e.g., target) are expected to have higher melting points (>200°C) due to increased crystallinity, as seen in piperidine sulfonamides .
  • Synthetic Yields : Piperidine-based sulfonamides generally achieve moderate-to-high yields (45–85%), influenced by steric hindrance from substituents .

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, analogs provide clues:

  • Antibacterial Activity : Piperidine sulfonamides with oxadiazole-thioacetamide moieties (e.g., ) show moderate activity against E. coli and S. aureus, suggesting the target’s dual sulfonyl groups could enhance target binding.
  • Structural Stability : Piperidinylidene derivatives like W-15 exhibit reduced metabolic stability compared to saturated piperidine cores, implying the target compound’s fully saturated core may offer better pharmacokinetics.

Biological Activity

The compound 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide represents a complex structure with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Structural Features

The compound features a piperidine ring substituted with sulfonyl groups and an ethoxy-fluorophenyl moiety. Its molecular formula is C17H24F1N3O4S2C_{17}H_{24}F_{1}N_{3}O_{4}S_{2}, and it presents unique characteristics that may influence its biological interactions.

PropertyValue
Molecular FormulaC17H24F1N3O4S2C_{17}H_{24}F_{1}N_{3}O_{4}S_{2}
Molecular Weight385.5 g/mol
CAS Number2034310-02-4

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity: Derivatives have shown effectiveness against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties: The compound may possess antibacterial and antifungal activities, making it a candidate for treating infections.
  • Anti-inflammatory Effects: Some studies indicate that related compounds can inhibit inflammatory pathways.

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. For instance, sulfonamide derivatives have been shown to inhibit certain kinases involved in cancer progression.

Study 1: Antitumor Activity

A study investigated the antitumor effects of related piperidine derivatives on MCF-7 breast cancer cells. The derivatives induced apoptosis and cell cycle arrest, demonstrating significant cytotoxicity with MIC values ranging from 0.24 to 0.97 μg/mL .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide derivatives, which showed promising results against Candida auris. The compounds disrupted the plasma membrane integrity of the fungal cells, leading to cell death .

Study 3: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds highlighted that modifications in the sulfonamide group significantly impact biological activity. For example, variations in substituents on the piperidine ring altered binding affinities to target proteins.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound A Sulfonamide with ethoxy groupAnticancerHigher potency in breast cancer cells
Compound B Piperidine with methylsulfonylAntimicrobialEffective against resistant strains
Compound C Ethoxy-substituted phenylsulfonamideAnti-inflammatoryInhibits TNF-alpha production

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Piperidine sulfonylation4-Ethoxy-3-fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT75–85
Second sulfonylationMethanesulfonyl chloride, DIPEA, DMF, 50°C60–70
Acetamide couplingEDC/HOBt, DMF, RT, 12 h50–65

Advanced: How can researchers optimize reaction conditions to mitigate low yields in sulfonylation steps?

Answer:
Low yields in sulfonylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature Control : Gradual addition of sulfonyl chlorides at 0°C to minimize exothermic side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
  • Purification : Utilize reverse-phase HPLC with a methanol-buffer mobile phase (65:35, pH 4.6) to isolate pure sulfonamide products .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sulfonamide and acetamide moieties (e.g., sulfonyl protons at δ 3.2–3.5 ppm; methylacetamide CH₃ at δ 2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₆H₂₂FNO₆S₂: 416.09) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between sulfonyl groups and adjacent acetamide moieties) .

Advanced: How can crystallographic disorder in sulfonamide derivatives be resolved during structural analysis?

Answer:
Crystallographic disorder, common in flexible sulfonamide groups, can be addressed by:

  • Low-Temperature Data Collection : Reduce thermal motion at 100 K .
  • Constraints/Refinement : Apply SHELXL restraints for disordered atoms and refine occupancy ratios .
  • Intermolecular Interaction Analysis : Identify stabilizing interactions (e.g., π-π stacking of fluorophenyl groups or C–H⋯O hydrogen bonds) to model disorder regions .

Q. Table 2: Key Crystallographic Parameters from a Related Compound

ParameterValue (Compound I, )
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=14.56 Å
R-factor0.042
Disordered atomsS1, O3 (occupancy 0.55:0.45)

Basic: How can researchers evaluate the hydrolytic stability of the 4-ethoxy-3-fluorophenyl group under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, methanol:buffer gradient) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, ethoxy groups typically show t₁/₂ >48 h at pH 7.4 .

Advanced: What computational methods predict the impact of the 4-ethoxy-3-fluorophenyl group on target binding affinity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Fluorine’s electronegativity enhances binding via C–F⋯H interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Ethoxy groups (σ=−0.24) may enhance hydrophobic binding, while fluorine (σ=+0.43) improves electrostatic complementarity .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases or sulfotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced: How can researchers address poor solubility in aqueous media for pharmacokinetic studies?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size <200 nm, PDI <0.2) to enhance bioavailability .

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